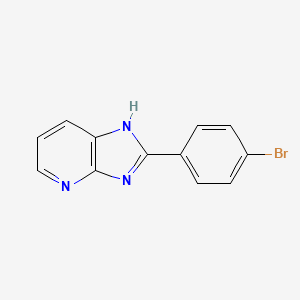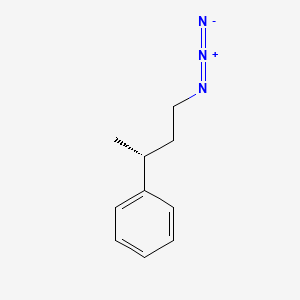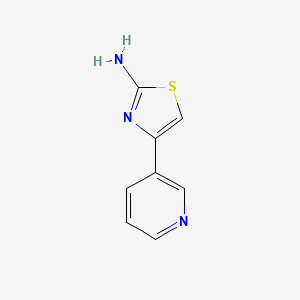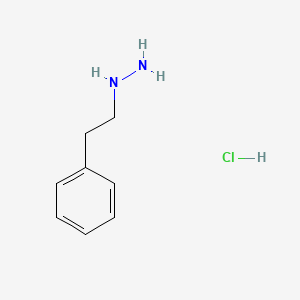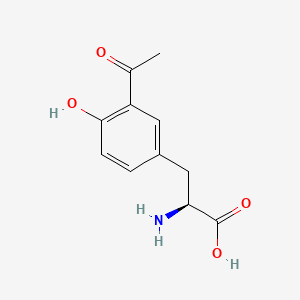
Indol, 3-(3-Dimethylaminopropionyl)-
Übersicht
Beschreibung
Indole, 3-(3-dimethylaminopropionyl)-, commonly referred to as 3-DMA, is an organic compound that is used in a variety of scientific research applications. It is a member of the indole family of compounds, which are characterized by a nitrogen-containing heterocyclic ring structure. 3-DMA has been used in various fields, including biochemistry and physiology, as a reagent, a catalyst, and a fluorescent marker.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate sollen signifikante antivirale Eigenschaften aufweisen. Zum Beispiel haben bestimmte Indolverbindungen eine inhibitorische Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt, wobei IC50-Werte ihre Wirksamkeit belegen . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für die antivirale Wirksamkeit optimiert werden können.
Entzündungshemmende Eigenschaften
Der Indolkern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen aufgrund seiner hohen Affinität zu mehreren Rezeptoren, was bei der Entwicklung neuer Derivate mit entzündungshemmenden Eigenschaften von Vorteil ist . Dies macht Indolderivate wertvoll für die Behandlung und Behandlung von entzündlichen Erkrankungen.
Antikrebsanwendungen
Indolderivate werden hinsichtlich ihres Potenzials in der Krebstherapie untersucht. Ihre Fähigkeit, an verschiedene biologische Ziele zu binden, macht sie zu geeigneten Kandidaten für die Entwicklung von Antikrebsmitteln . Die Forschung konzentriert sich auf die Synthese und das Screening von Indolgerüsten auf verschiedene pharmakologische Aktivitäten im Zusammenhang mit der Krebsbehandlung.
Antioxidative Wirkungen
Die Indolstruktur wurde mit antioxidativen Aktivitäten in Verbindung gebracht, die entscheidend sind, um Zellen vor oxidativem Stress zu schützen . Diese Eigenschaft ist besonders wichtig bei der Entwicklung von therapeutischen Mitteln, die auf Krankheiten abzielen, bei denen oxidativer Schaden ein Schlüsselfaktor ist.
Antibakterielle Wirkung
Indolderivate besitzen antimikrobielle Eigenschaften, was sie zu interessanten Kandidaten für die Entwicklung neuer Antibiotika macht . Angesichts des zunehmenden Problems der Antibiotikaresistenz bieten Indol-basierte Verbindungen eine vielversprechende Möglichkeit für die Entdeckung neuer Medikamente.
Antidiabetisches Potenzial
Forschungen haben gezeigt, dass Indolderivate eine Rolle bei der antidiabetischen Behandlung spielen können . Ihre Interaktion mit biologischen Systemen könnte zur Entwicklung neuer therapeutischer Optionen zur Behandlung von Diabetes führen.
Antimalaria-Aktivität
Indolverbindungen wurden auf ihre Antimalaria-Eigenschaften untersucht, was angesichts der globalen Auswirkungen von Malaria von Bedeutung ist . Die Synthese von Indol-basierten Derivaten könnte zur Entwicklung effektiverer Antimalariamittel beitragen.
Neuroprotektive Wirkungen
Indole wurden in die Neuroprotektion verwickelt, was für Krankheiten wie Alzheimer und Parkinson von entscheidender Bedeutung ist . Die Interaktion des Indolkernes mit neuronalen Rezeptoren kann zur Entwicklung von Medikamenten genutzt werden, die Nervengewebe schützen.
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Pharmacokinetics
Brain penetration of I3C and its metabolite diindolylmethane (DIM) was higher because of the breakdown of the blood-brain barrier .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound has significant molecular and cellular effects.
Action Environment
is a common source of these compounds . Anthropogenic activities significantly promote the distribution of indole in the environment .
Biochemische Analyse
Biochemical Properties
Indole, 3-(3-dimethylaminopropionyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophanase, an enzyme that catalyzes the deamination of tryptophan to produce indole . This interaction is essential for the production of indole and its derivatives, which are involved in numerous biological processes.
Cellular Effects
Indole, 3-(3-dimethylaminopropionyl)- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in the tryptophan metabolism pathway . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of Indole, 3-(3-dimethylaminopropionyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation of downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indole, 3-(3-dimethylaminopropionyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, as observed in both in vitro and in vivo studies.
Metabolic Pathways
Indole, 3-(3-dimethylaminopropionyl)- is involved in several metabolic pathways. It interacts with enzymes such as tryptophanase and other cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of Indole, 3-(3-dimethylaminopropionyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
Indole, 3-(3-dimethylaminopropionyl)- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in various biochemical processes and its overall efficacy.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15(2)8-7-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHVNBMMXFLOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179667 | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24955-83-7 | |
| Record name | 3-(3-Dimethylaminopropionyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024955837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(3-dimethylaminopropionyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole, 5-(dimethylamino)-3-(piperidinoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(DIMETHYLAMINO)PROPIONYL)INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-DIMETHYLAMINOPROPIONYL)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6VTL2SY1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interact with DNA, and what are the potential downstream effects?
A1: The research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one interacts with fish sperm double-stranded DNA (fs-dsDNA) through a potential intercalation and/or alkylation mechanism []. Intercalation refers to the insertion of the compound between DNA base pairs, while alkylation involves a covalent modification of the DNA structure. This interaction leads to a noticeable decrease in the electrochemical signal of guanine, one of the four DNA bases []. This suggests that the compound binds to DNA, potentially disrupting its structure and function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



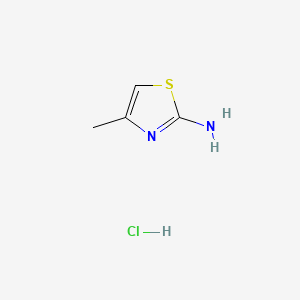
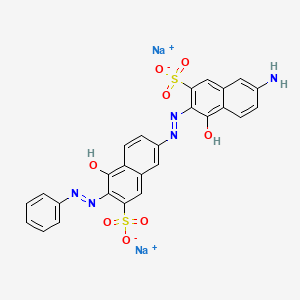


![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)


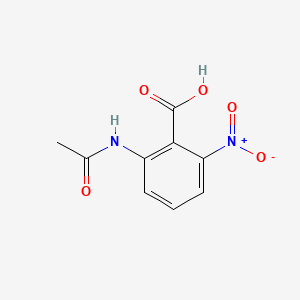
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1265847.png)
